molecular formula C14H17N7 B8043396 N,N-bis[2-(triazol-1-yl)ethyl]aniline

N,N-bis[2-(triazol-1-yl)ethyl]aniline

Cat. No.: B8043396
M. Wt: 283.33 g/mol
InChI Key: PGWRAVPVOVXTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis[2-(triazol-1-yl)ethyl]aniline is a synthetic organic compound featuring a central aniline group derivatized with two 1,2,4-triazole rings, each connected via an ethyl linker. This structure incorporates the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The compound is provided exclusively for laboratory research purposes. Researchers are investigating this compound and its analogs primarily within the field of medicinal chemistry, with a significant focus on developing new antimicrobial and central nervous system (CNS)-active agents. The 1,2,4-triazole nucleus is a critical component in many established antifungal drugs, such as fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key step in ergosterol biosynthesis . Consequently, this compound is of high interest for synthesizing novel derivatives to combat resistant fungal pathogens. Furthermore, the 1,2,4-triazole scaffold is present in several marketed anticonvulsant and anxiolytic drugs (e.g., alprazolam), which exert their effects by binding to the GABA-A receptor . Recent studies on structurally related compounds have demonstrated potent anticonvulsant activity in models such as the maximal electroshock (MES) test, with efficacy potentially linked to an increase in GABA levels in the brain and binding to the benzodiazepine site of the GABA-A receptor . This makes this compound a valuable precursor for researchers designing and evaluating new neuroactive therapeutic candidates. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-bis[2-(triazol-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7/c1-2-4-14(5-3-1)19(10-12-20-8-6-15-17-20)11-13-21-9-7-16-18-21/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWRAVPVOVXTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCN2C=CN=N2)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a protocol adapted from US5567819A, alkylation is conducted in polar aprotic solvents such as acetonitrile or isopropyl alcohol under reflux (80–100°C). The use of a 2:1 molar ratio of 1-(2-chloroethyl)-1,2,4-triazole to aniline ensures bis-alkylation, with reaction times ranging from 7–10 hours. Neutralization with aqueous ammonia (pH 9) at 0–5°C precipitates the product, yielding 85–90% purity after extraction with ethyl acetate. Notably, excessive nitrous acid must be avoided to prevent diazotization side reactions.

Catalytic Enhancements

Palladium on carbon (10% Pd/C) has been employed to facilitate milder conditions, particularly when using less reactive substrates. For example, transfer hydrogenation with ammonium formate in methanol at 60–75°C reduces nitro intermediates to amines, though this step is superfluous in direct alkylation.

Condensation with Hydroxymethyltriazole Derivatives

A water-elimination strategy, inspired by the bis(benzotriazolylmethylation) of aromatic amines, enables the synthesis of this compound via condensation with 1-(hydroxyethyl)-1,2,4-triazole.

Equilibrium-Driven Synthesis

Reaction of aniline with 1-(hydroxyethyl)-1,2,4-triazole in toluene at 110°C shifts equilibrium toward the bis-adduct by removing water via azeotropic distillation. This method achieves quantitative yields within 6 hours, producing a mixture of 1,1'-, 1,2'-, and 2,2'-triazolyl regioisomers. The isomer ratio (55:35:10) was resolved via 13C NMR, with the 1,1'-isomer predominating due to steric and electronic factors.

Solvent and Substituent Effects

Electron-donating groups on the aniline ring (e.g., -OMe, -Bu) accelerate bis-alkylation by enhancing nucleophilicity. Conversely, electron-withdrawing groups necessitate prolonged reaction times or higher temperatures. Dichloromethane and dimethylformamide (DMF) are inferior to toluene due to poor water separation.

Multi-Step Synthesis via Acylation and Deprotection

CN117247360A outlines a sequential approach involving acylation, Boc deprotection, and cyclization, adaptable to this compound.

Stepwise Functionalization

  • Acylation : Aniline is treated with oxalyl chloride in dichloromethane at 5°C to form the acyl chloride intermediate, which reacts with 1-(2-aminoethyl)-1,2,4-triazole in the presence of N,N-diisopropylethylamine (DIPEA). This yields a bis-amide precursor with 98% efficiency.

  • Boc Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group at room temperature, regenerating the free amine.

  • Cyclization : Heating the deprotected amine with potassium thiocyanate in nitric acid/methanol induces cyclization, forming the triazole rings. Final reduction with sodium hypophosphite affords the target compound in 90% purity.

Industrial Scalability

This route’s superiority lies in its compatibility with large-scale production. Stainless steel reactors and mobile scrubber units (as described in) mitigate hazards from gaseous byproducts (e.g., HCl). Distillation under reduced pressure (70°C, 95°C vapor) ensures solvent recovery, reducing costs.

Catalytic Hydrogenation Approaches

Transfer hydrogenation, pivotal in reducing nitro intermediates, can be repurposed for reductive amination in triazole synthesis.

Palladium-Catalyzed Pathways

A slurry of 10% Pd/C in ethanol catalyzes the reduction of Schiff base intermediates formed between aniline and triazole aldehydes. Ammonium formate serves as the hydrogen donor, achieving 92% conversion at 60°C. This method bypasses hazardous hydrogen gas but requires meticulous catalyst filtration to prevent residual palladium contamination.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation85–9095Simplicity, low costIsomer mixture, moderate yields
Condensation95–10098Quantitative, scalableRequires water removal, regioisomers
Multi-Step Synthesis9099.5High purity, industrial compatibilityLengthy, costly reagents
Catalytic Hydrogenation9297Mild conditionsCatalyst cost, purification steps

Mechanistic and Regiochemical Considerations

The regioselectivity of triazole incorporation hinges on the electronic environment of the aniline nitrogen. Alkylation favors the 1-position of the triazole due to its lower steric hindrance, whereas condensation reactions yield mixtures dictated by equilibrium dynamics. 13C NMR and HPLC-MS are indispensable for characterizing isomer distributions and ensuring batch consistency .

Chemical Reactions Analysis

Types of Reactions: N,N-bis[2-(triazol-1-yl)ethyl]aniline undergoes various reactions such as oxidation, reduction, substitution, and cycloaddition.

Common Reagents and Conditions:

  • Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Typically involves halides and nucleophiles in the presence of catalysts.

Major Products: The major products of these reactions depend on the reaction pathway but often include modified aniline derivatives with enhanced electronic properties or additional functional groups.

Scientific Research Applications

N,N-bis[2-(triazol-1-yl)ethyl]aniline finds diverse applications:

  • Chemistry: Used as a ligand in coordination chemistry, as a building block in organic synthesis, and in developing novel materials.

  • Biology: Serves as a fluorescent probe for bioimaging, a scaffold for drug design, and in bioconjugation reactions.

  • Medicine: Investigated for its potential as an anti-cancer and anti-microbial agent.

  • Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.

Mechanism of Action

Mechanism: The action mechanism of N,N-bis[2-(triazol-1-yl)ethyl]aniline involves interactions with molecular targets through its triazole rings, which can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions.

Molecular Targets and Pathways:

  • In Chemistry: Acts as a chelating ligand.

  • In Biology/Medicine: Targets specific proteins or DNA, inhibiting or modulating biological pathways.

Comparison with Similar Compounds

Heterocyclic Substituent Effects

The nature of the heterocyclic group attached to the ethyl side chains critically influences reactivity and functionality. Key analogs include:

Compound Name Heterocycle Type Key Properties/Applications Evidence Source
N,N-bis[2-(pyridin-2-ylmethoxy)ethyl]aniline Pyridine derivative Hg²⁺ sensing via PET inhibition; LOD: 1.81 × 10⁻⁷ M
4,4’-sulfonylbis(N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline) Benzimidazole Potent cytotoxicity (anticancer activity)
N,N-bis[2-(4-aminobenzoyloxy)ethyl]aniline Aromatic ester Hyperbranched polymer precursor via azo-coupling
N,N-bis(2-chloroethyl)aniline Chloroethyl (non-heterocyclic) Electron density variations affect metal complex stability

Triazole vs. Benzimidazole/Pyridine:

  • Steric Profile : Triazoles are smaller than benzimidazoles, reducing steric hindrance in polymer or coordination complex formation .

Structural and Spectroscopic Comparisons

  • NMR Shifts : In N,N-bis(2-chloroethyl)aniline derivatives, α-methylene protons resonate at δ 3.96–4.01 ppm, sensitive to electron density changes at nitrogen . Triazole’s electron-withdrawing nature may downfield-shift these protons further.
  • IR Spectra : Benzimidazole analogs show C=N stretches at 1592–1634 cm⁻¹, while triazoles typically absorb near 1500–1550 cm⁻¹, aiding structural differentiation .

Q & A

Q. What synthetic strategies are effective for preparing N,N-bis[2-(triazol-1-yl)ethyl]aniline, and how can reaction conditions be optimized?

The synthesis of triazole-functionalized aniline derivatives typically involves nucleophilic substitution or click chemistry. For example, N,N-bis(2-chloroethyl)aniline can react with triazole derivatives under mild conditions to introduce triazole moieties. Ultrasound irradiation, as demonstrated in solvent-free synthesis of related bis(phenacyl)anilines, can enhance reaction efficiency by reducing time (from hours to minutes) and improving yields (e.g., 85-92%) compared to traditional thermal methods . Optimization should focus on solvent selection (e.g., DMF or water), catalyst use (e.g., Cu(I) for click chemistry), and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • 1H NMR : Look for characteristic singlets for triazole protons (δ 7.5-8.5 ppm) and methylene protons adjacent to triazole (δ 3.5-4.5 ppm). Aromatic protons from the aniline ring appear as multiplets (δ 6.5-7.5 ppm) .
  • IR : Absorbance bands for C=N (1500-1630 cm⁻¹) and triazole ring vibrations (1450-1600 cm⁻¹) should be prominent. The absence of -NH stretches (3350-3400 cm⁻¹) confirms successful alkylation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~350-400) and fragmentation patterns help validate the molecular formula .

Q. What are the primary applications of triazole-functionalized aniline derivatives in material science?

These compounds serve as precursors for hyperbranched polymers (e.g., via azo-coupling reactions) or ligands for metal-organic frameworks (MOFs). The triazole group’s coordination capability enhances catalytic or photophysical properties in materials .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., N1 vs. N2 triazole substitution) influence the regioselectivity of this compound synthesis?

Regioselectivity in triazole alkylation depends on the base and solvent. For instance, using K₂CO₃ in DMF favors N1-substitution due to steric and electronic effects, while polar aprotic solvents like acetonitrile may shift selectivity . Computational studies (DFT) can predict transition-state energies to guide condition selection .

Q. What experimental and computational methods resolve contradictions in reported catalytic activity of triazole-aniline complexes?

Discrepancies in catalytic performance (e.g., in oxidation reactions) may arise from subtle structural variations (e.g., triazole substituents or metal coordination geometry). Combined approaches include:

  • X-ray crystallography to determine ligand-metal binding modes.
  • Electrochemical profiling (e.g., cyclic voltammetry) to assess redox behavior.
  • DFT calculations to model electronic structures and active sites .

Q. How can solvent-free or green chemistry approaches improve the scalability of this compound synthesis?

Solvent-free methods, such as mechanochemical grinding or ultrasound-assisted reactions, reduce waste and energy consumption. For example, ultrasound-mediated synthesis achieves >90% yield for analogous bis(phenacyl)anilines without solvents, bypassing traditional reflux conditions . Scalability requires optimizing parameters like sonication amplitude and reaction vessel design for larger batches.

Q. What strategies mitigate decomposition or side reactions during functionalization of this compound in acidic/basic environments?

  • pH Control : Triazoles are sensitive to strong acids; buffered conditions (pH 6-8) prevent protonation-induced degradation.
  • Protecting Groups : Temporarily protecting the aniline -NH with acetyl or tert-butoxycarbonyl (Boc) groups during further functionalization .
  • Low-Temperature Reactions : Slow addition of reagents at 0-5°C minimizes exothermic side reactions .

Methodological Considerations

Comparative analysis of triazole vs. imidazole/aniline derivatives in biological activity assays
Triazole-containing compounds often exhibit enhanced antimicrobial activity due to improved membrane permeability and metal chelation. For example, benzotriazole-aniline hybrids show higher efficacy against Gram-negative bacteria than imidazole analogs, likely due to triazole’s stronger H-bonding capability . Assays should include MIC (Minimum Inhibitory Concentration) testing and cytotoxicity profiling on human cell lines.

Designing kinetic studies to probe the mechanism of triazole-aniline copolymerization
Monitor polymerization via:

  • In-situ FTIR : Track consumption of monomers (e.g., loss of C≡C stretches in click chemistry).
  • GPC : Measure molecular weight growth over time.
  • Arrhenius plots : Determine activation energy (Ea) by varying temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.